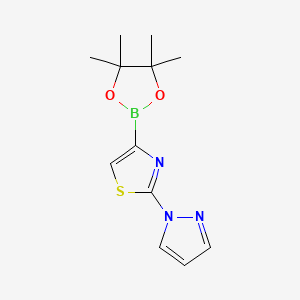

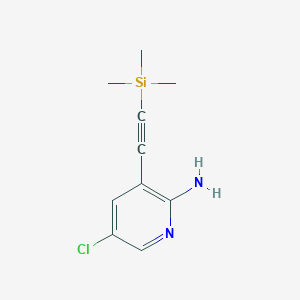

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

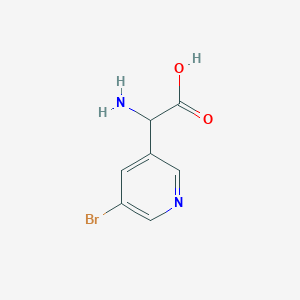

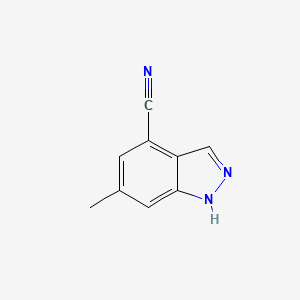

“2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C12H16BN3O2S . It has a molecular weight of 277.15 . This compound is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .

Synthesis Analysis

The synthesis of this compound involves several reactions. For instance, it can be synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-15-16(8-9)10-14-5-6-19-10/h5-8H,1-4H3 .Chemical Reactions Analysis

This compound is involved in several reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

This compound is insoluble in water .科学的研究の応用

Improved Synthesis Methods : Research indicates improved synthesis methods for compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, demonstrating their utility in Suzuki couplings. These methods offer high yields and stability, making these compounds valuable for further chemical reactions (Mullens, 2009).

Stable Reagents in Organic Synthesis : Compounds like 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters have been synthesized and characterized. These are stable under prolonged storage and are used as reagents in organic synthesis (Ivachtchenko et al., 2004).

Synthesis of Novel Bioactive Molecules : The synthesis of oligo-(1H-pyrazol-4-yl)-arenes from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters has been explored. This process facilitates the creation of novel bioactive molecules and material precursors, highlighting the compound's role in developing new therapeutic agents and materials (Cook et al., 2016).

Catalyst-Transfer Polymerization : Research also focuses on the catalyst-transfer Suzuki-Miyaura Condensation Polymerization using boronic acid (ester) moieties. This approach is significant in the synthesis of high-molecular-weight π-conjugated polymers, which have applications in materials science (Nojima et al., 2016).

Carbohydrate Sensing : Luminescent iridium(iii)-boronic acid complexes, synthesized from compounds like boronic acid pinacol esters, show potential as sensors for carbohydrates. This application is crucial in the development of diagnostic tools and sensors in healthcare and environmental monitoring (Hashemzadeh et al., 2020).

Biological Activity Studies : Boronic pinacol ester/acids have been used in synthesizing compounds with various biological activities such as antioxidant, antibacterial, and urease inhibition activities. This research contributes to the discovery of new drugs and therapeutic agents (Gull et al., 2016).

Metal- and Additive-Free Borylation : Research includes metal- and additive-free methods for converting haloarenes directly to boronic acids and esters. This method is significant for producing materials with low levels of transition metal contamination, important in various applications including drug discovery and materials science (Mfuh et al., 2017).

Safety and Hazards

The compound has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which suggest measures to prevent exposure and handle the compound safely .

作用機序

Target of Action

The primary targets of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester are various enzymes and kinases, including VEGF , Aurora , Rho (ROCK) , Janus Kinase 2 (JAK) , c-MET , ALK , S-nitrosoglutathione reductase , CDC7 , Acetyl-CoA carboxylase , Prosurvival Bcl-2 protein , and Viral RNA-Dependent RNA polymerase . These targets play crucial roles in various biological processes, including cell signaling, growth, and survival.

Mode of Action

The compound acts as a reagent in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs . It interacts with its targets by modulating their activity, which can lead to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The affected pathways include those involved in γ-secretase modulation, JAK2 inhibition for myeloproliferative disorders therapy, TGF-β1 and active A signaling inhibition, and c-Met kinase inhibition for cancer treatment . The downstream effects of these pathway modulations can lead to changes in cell growth, survival, and signaling.

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway being modulated. For example, inhibition of c-Met kinase can lead to the suppression of cancer cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester. For instance, it is insoluble in water , which can affect its distribution and action in aqueous environments.

特性

IUPAC Name |

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQUNLCXIYVGML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)